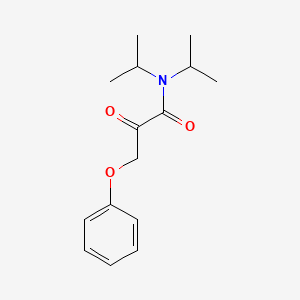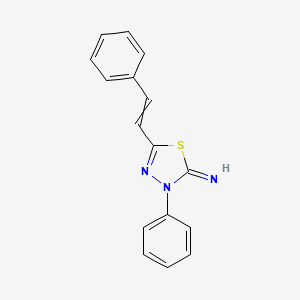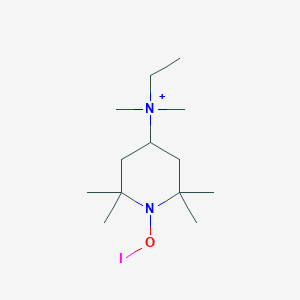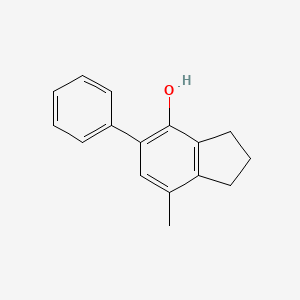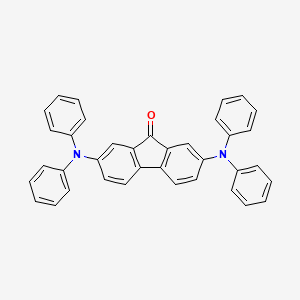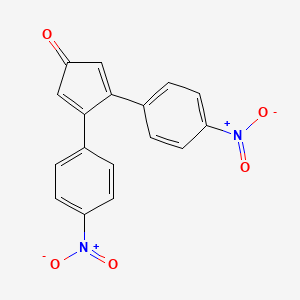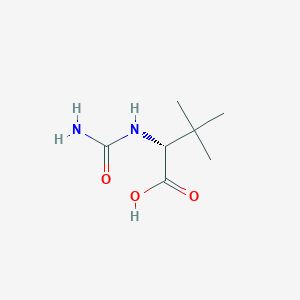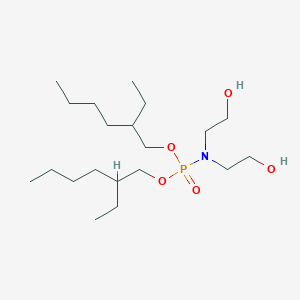![molecular formula C18H14Hg B14297636 ([1,1'-Biphenyl]-4-yl)(phenyl)mercury CAS No. 112931-09-6](/img/structure/B14297636.png)
([1,1'-Biphenyl]-4-yl)(phenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is an organomercury compound characterized by the presence of a mercury atom bonded to a biphenyl group and a phenyl group. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury typically involves the reaction of mercuric acetate with biphenyl and phenylmagnesium bromide . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) or diethyl ether . After the reaction is complete, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and solvent flow. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The mercury atom can be substituted with other groups using nucleophilic reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of and .
科学的研究の応用
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in the development of mercury-based drugs and diagnostic agents.
Industry: Utilized in the production of materials with unique electrical and optical properties.
作用機序
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids , affecting DNA and RNA synthesis. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
類似化合物との比較
Similar Compounds
- Phenylmercuric acetate
- Biphenylmercuric chloride
- Diphenylmercury
Uniqueness
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is unique due to its specific structure, which combines the properties of both biphenyl and phenyl groups. This combination results in distinct chemical reactivity and biological activity compared to other organomercury compounds.
特性
CAS番号 |
112931-09-6 |
|---|---|
分子式 |
C18H14Hg |
分子量 |
430.9 g/mol |
IUPAC名 |
phenyl-(4-phenylphenyl)mercury |
InChI |
InChI=1S/C12H9.C6H5.Hg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1,3-10H;1-5H; |
InChIキー |
LQZZULDCUWEMTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Hg]C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


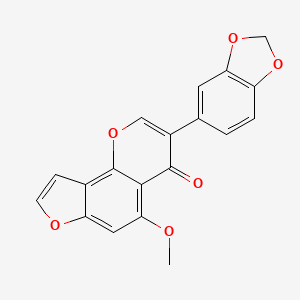
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
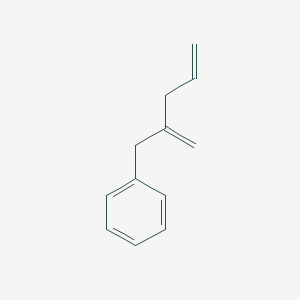

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
